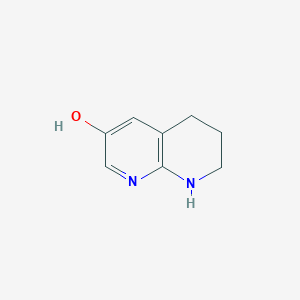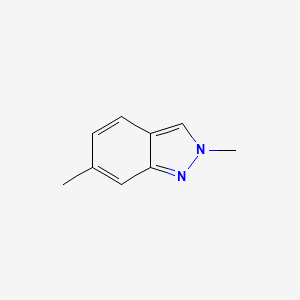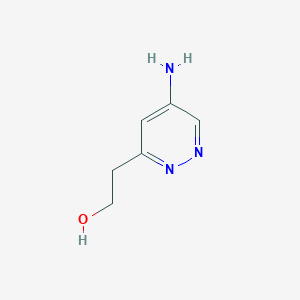
2-(5-Aminopyridazin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Aminopyridazin-3-yl)ethanol is a chemical compound that features a pyridazine ring substituted with an amino group at the 5-position and an ethanol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridazin-3-yl)ethanol typically involves the reaction of 5-aminopyridazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.
化学反应分析
Types of Reactions
2-(5-Aminopyridazin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent introduced.
科学研究应用
2-(5-Aminopyridazin-3-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Industry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(5-Aminopyridazin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.
相似化合物的比较
Similar Compounds
2-(5-Aminopyridazin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(5-Aminopyridazin-3-yl)propane: Similar structure but with a propane group instead of ethanol.
2-(5-Aminopyridazin-3-yl)butane: Similar structure but with a butane group instead of ethanol.
Uniqueness
2-(5-Aminopyridazin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of both an amino group and an ethanol group allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
2-(5-aminopyridazin-3-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c7-5-3-6(1-2-10)9-8-4-5/h3-4,10H,1-2H2,(H2,7,9) |
InChI 键 |
OZFPEGRSCRFXFV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN=C1CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





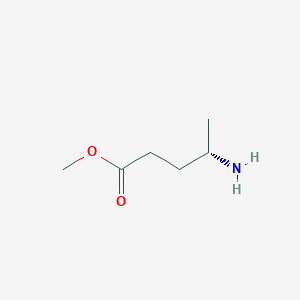
![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)

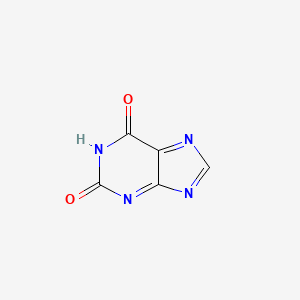
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)
